molecular formula C5H9ClO2 B3045211 Methyl 3-chloro-2-methylpropanoate CAS No. 10317-11-0

Methyl 3-chloro-2-methylpropanoate

Cat. No.: B3045211
CAS No.: 10317-11-0
M. Wt: 136.58 g/mol
InChI Key: CHTWJLYZRAJEKG-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis as an important intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of 3-chloropropionic acid with methanol in the presence of a catalyst . Another method includes the reaction of 3-chloropropionic acid with formyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often use catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction between 3-chloropropionic acid and methanol .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-methylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-methylpropanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloropropanoate
  • Methyl 2-chloropropanoate
  • Ethyl 3-chloro-2-methylpropanoate

Uniqueness

Methyl 3-chloro-2-methylpropanoate is unique due to its specific structure, which includes a chlorine atom and a methyl group on the propanoate backbone. This structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

methyl 3-chloro-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTWJLYZRAJEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539598
Record name Methyl 3-chloro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10317-11-0
Record name Methyl 3-chloro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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